

A Technical Guide to the Spectroscopic Characterization of Undec-1-en-9-yne

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Compound of Interest		
Compound Name:	Undec-1-EN-9-yne	
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Introduction

Undec-1-en-9-yne is a linear C11 hydrocarbon containing two key functional groups: a terminal alkene (C=C) and a terminal alkyne (C≡C). These functional groups are fundamental in organic synthesis and can be found in various natural products and pharmaceutical intermediates. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their identification, purification, and utilization in further chemical synthesis.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **undec-1-en-9-yne**. As direct experimental spectra for this specific compound are not readily available in public databases, this guide leverages established principles of spectroscopy and data from analogous structures to predict its spectral features. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data for Undec-1-en-9-yne

The structure of **undec-1-en-9-yne** is $CH_2=CH-(CH_2)_6-C\equiv CH$. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
=CH ₂ (a)	~4.9-5.1	ddt	J_ac ≈ 10.2, J_ab ≈ 2.0, J_ad ≈ 1.5
=CH ₂ (b)	~5.7-5.9	ddt	J_bc ≈ 17.1, J_ab ≈ 2.0, J_bd ≈ 1.5
=CH- (c)	~5.0-5.2	m	-
-CH ₂ - (d)	~2.0-2.2	q	J_dc ≈ 7.0
-(CH ₂) ₅ - (e)	~1.2-1.6	m	-
-CH ₂ - (f)	~2.1-2.3	dt	J_fg ≈ 7.0, J_fh ≈ 2.6
=CH (g)	~1.9-2.1	t	J_gh ≈ 2.6

¹³C NMR (Carbon-13 NMR)

Carbon	Chemical Shift (δ, ppm)
=CH ₂	~114-115
=CH-	~138-140
-(CH ₂)n-	~28-34
-C≡	~83-85
≡CH	~68-70

Infrared (IR) Spectroscopy



Functional Group	Absorption Range (cm ⁻¹)	Intensity	Notes
≡C-H stretch	~3300	Strong, Sharp	Diagnostic for terminal alkynes.[1][2]
=C-H stretch	~3080	Medium	Diagnostic for vinyl C- H bonds.[3]
C(sp³)-H stretch	2850-2960	Strong	Characteristic of the alkane backbone.[2]
C≡C stretch	~2120	Weak to Medium, Sharp	Diagnostic for terminal alkynes.[1][2]
C=C stretch	~1640	Medium	Characteristic of a monosubstituted alkene.[3]
=CH2 bend	910 and 990	Strong	Out-of-plane bending (wag), characteristic of a terminal alkene.

Mass Spectrometry (MS)



Feature	Expected m/z	Notes
Molecular Ion [M]+	150.14	The molecular weight of C ₁₁ H ₁₈ . Expected to be observable.
[M-H]+	149.13	Loss of a hydrogen atom.
[M-CH ₃]+	135.12	Loss of a methyl radical (fragmentation).
[M-C ₂ H ₃] ⁺	123.10	Loss of a vinyl radical.
[M-C ₃ H ₃] ⁺	111.08	Loss of a propargyl radical.
Propargyl cation	39.02	A common fragment for terminal alkynes.[4]
Allyl cation	41.04	A common fragment for alkenes.[4]

Experimental Protocols NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **undec-1-en-9-yne** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As a neat liquid, a small drop of **undec-1-en-9-yne** can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, for a solution spectrum, dissolve the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the salt plates or the solvent.
 - Record the sample spectrum. The instrument will automatically subtract the background.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Compare these with known correlation tables to identify the functional groups present.

Mass Spectrometry (MS)

• Sample Introduction: Introduce a dilute solution of **undec-1-en-9-yne** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.



- Ionization: Utilize a suitable ionization technique. For a non-polar hydrocarbon, Electron Ionization (EI) is a common choice as it provides detailed fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel or uncharacterized compound like **undec-1-en-9-yne**.

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